molecular formula C19H19F3N2O2 B2920541 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034301-48-7

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B2920541
CAS RN: 2034301-48-7
M. Wt: 364.368
InChI Key: CWTVUTDCCQILEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a small molecule that belongs to the class of piperidine derivatives and has a chemical formula of C21H22F3N2O2.

Scientific Research Applications

Synthesis and Antibacterial Activity

One study demonstrated the microwave-assisted synthesis of piperidine derivatives, including structures similar to 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, showcasing their potential antibacterial activity. These compounds were synthesized via a series of reactions under microwave irradiation, indicating a faster and more efficient method for producing such chemicals with potential use in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Analysis and Hydrogen Bonding

Another research explored the hydrogen-bonding patterns in enaminones, including derivatives of piperidine, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining the stability and structure of these compounds. This structural information is crucial for designing molecules with specific properties for applications in material science or drug development (Balderson, Fernandes, Michael, & Perry, 2007).

Antiviral Activity

Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, has shown it to be a good starting material for synthesizing heterocyclic compounds with potential antiviral activity. This study opens avenues for the development of new antiviral agents based on piperidine derivatives, which could be crucial in combating viral diseases (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Corrosion Inhibition

A study on Schiff bases, including those derived from piperidine, has shown these compounds to be effective corrosion inhibitors for carbon steel in hydrochloric acid. This suggests that piperidine derivatives could be utilized in industrial applications to protect metals from corrosion, thereby extending their life and maintaining their integrity in harsh chemical environments (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Catalytic Behavior in Polymer Synthesis

Piperidine derivatives have also been shown to exhibit catalytic behavior, facilitating reactions such as hydroaminomethylation, which is essential in synthesizing certain polymers. This catalytic activity highlights the potential of these compounds in the field of polymer chemistry, where they could be used to develop new materials with specific properties for various applications (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).

properties

IUPAC Name

1-(4-pyridin-4-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-3-1-2-14(12-15)13-18(25)24-10-6-17(7-11-24)26-16-4-8-23-9-5-16/h1-5,8-9,12,17H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTVUTDCCQILEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

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